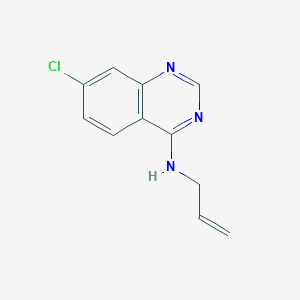

N-allyl-7-chloro-4-quinazolinamine

CAS No.: 477861-98-6

Cat. No.: VC8119031

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477861-98-6 |

|---|---|

| Molecular Formula | C11H10ClN3 |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 7-chloro-N-prop-2-enylquinazolin-4-amine |

| Standard InChI | InChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) |

| Standard InChI Key | DRXXHDVDHJKACW-UHFFFAOYSA-N |

| SMILES | C=CCNC1=NC=NC2=C1C=CC(=C2)Cl |

| Canonical SMILES | C=CCNC1=NC=NC2=C1C=CC(=C2)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

N-Allyl-7-chloro-4-quinazolinamine features a bicyclic quinazoline scaffold, where the chlorine atom at position 7 enhances electrophilic reactivity, and the allylamine group at position 4 introduces conformational flexibility (Figure 1). The allyl moiety () enables participation in click chemistry and Michael addition reactions, making it a valuable building block for derivatization .

Table 1: Key Physicochemical Data

The compound’s solubility profile is influenced by its hydrophobic quinazoline core and polar amine group, rendering it sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of N-allyl-7-chloro-4-quinazolinamine typically begins with 7-chloro-4-quinazolinamine, which undergoes nucleophilic substitution with allylamine. A representative pathway involves:

-

Quinazoline Core Formation: Cyclocondensation of 2-amino-4-chlorobenzoic acid with formamide yields 7-chloroquinazolin-4(3H)-one, which is subsequently aminated to 7-chloro-4-quinazolinamine .

-

Allylation: Treatment with allyl bromide in the presence of a base (e.g., KCO) introduces the allyl group via an mechanism .

Optimization and Yield Enhancements

Recent advances utilize palladium-catalyzed cross-coupling reactions to improve regioselectivity. For instance, Sonogashira coupling with terminal alkynes has been employed to introduce propargyl groups, which are later hydrogenated to allyl moieties . This approach achieves yields exceeding 80% under mild conditions (50°C, 12 h) .

Pharmacological Applications

Dual PI3K/HDAC Inhibitors

N-Allyl-7-chloro-4-quinazolinamine serves as a precursor in the development of dual phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitors. By conjugating the quinazoline core with hydroxamic acid (an HDAC pharmacophore), researchers have synthesized hybrids such as 10a and 14a, which exhibit nanomolar IC values against PI3Kδ (IC = 1.2 nM) and HDAC6 (IC = 3.8 nM) . These compounds demonstrate synergistic antiproliferative effects in leukemia cell lines (e.g., SU-DHL-6) .

Table 2: Biological Activity of Selected Derivatives

| Compound | Target | IC (nM) | Cell Line |

|---|---|---|---|

| 10a | PI3Kδ/HDAC6 | 1.2/3.8 | SU-DHL-6 |

| 14a | PI3Kγ/HDAC1 | 4.7/2.1 | MV4-11 |

Antimalarial Activity

Structural analogs of N-allyl-7-chloro-4-quinazolinamine, such as N-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, have shown potent activity against chloroquine-resistant Plasmodium falciparum (IC = 12–18 nM) . The allyl group enhances membrane permeability, facilitating parasite vacuole targeting .

| Compound Name | CAS Number | Price (USD/mg) |

|---|---|---|

| 7-Chloro-N-(2-thienylmethyl)-4-quinazolinamine | 477862-00-3 | $712.50 |

| 7-Chloro-N-phenethyl-4-quinazolinamine | 477862-02-5 | $698.30 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume